molecular formula C10H15NO3 B008803 Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate CAS No. 110578-27-3

Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate

Cat. No. B008803
M. Wt: 197.23 g/mol
InChI Key: CGNLTWQLWBVTMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis The synthesis of oxazole derivatives often involves strategies that allow for the introduction of various substituents onto the oxazole ring, thereby modifying its chemical and physical properties for desired applications. For instance, ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate was synthesized and characterized, indicating the versatility of oxazole synthesis methods (Marjani, 2013).

Molecular Structure Analysis The molecular structure of oxazole derivatives is crucial for their chemical behavior and interaction with other molecules. The crystal structure analysis provides insights into the arrangement of atoms, bond lengths, angles, and potential for intermolecular interactions. Such analyses are essential for understanding the reactivity and stability of these compounds.

Chemical Reactions and Properties Oxazole derivatives participate in various chemical reactions, reflecting their reactivity and potential as intermediates in organic synthesis. Ethyl oxazole-4-carboxylate, for example, has been utilized in regiocontrolled alkenylation, benzylation, and alkylation reactions, showcasing the compound's versatility as a synthetic intermediate (Hodgetts & Kershaw, 2002).

Scientific Research Applications

Synthesis and Structural Studies

  • Efficient Synthesis Techniques : Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate has been synthesized efficiently using solvent-free conditions. This process involves reactions between ammonium thiocyanate, acid chlorides, and ethyl bromopyruvate or ethyl 2-chloroacetoacetate in the presence of N-methylimidazole (Yavari et al., 2008).

  • Crystal Structure Analysis : The crystal structure of related compounds, such as ethyl 1-(5-deoxy-1,2-O-isopropylidene-alpha-D-xylofuranos-5-C- yl)-1,2,3-triazole-5-carboxylate, has been studied, showing no unusual bond lengths or angles and variations in the degree of rotation around methylene C atoms (Horton et al., 1997).

Chemical Modifications and Derivatives

  • Chiral 2-Aminoalkyloxazole-4-carboxylates : Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate, a related compound, can be N-acylated by various natural and synthetic phthalimidylamino acids in the presence of carbodiimides. These N-acylated products form oxazoles under specific conditions, providing useful derivatives without significant racemization (Cox et al., 2003).

  • Antimicrobial Activity of Derivatives : Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative, has been synthesized and modified for antimicrobial activities against various bacterial and fungal strains. This highlights the potential of ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate derivatives in antimicrobial applications (Desai et al., 2019).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be flammable, toxic, or corrosive. Safety data sheets (SDS) provide information on the hazards associated with a specific compound and recommendations for handling and storage .

properties

IUPAC Name

ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-4-13-10(12)9-6-8(14-11-9)5-7(2)3/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNLTWQLWBVTMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90548587
Record name Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate

CAS RN

110578-27-3
Record name Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate
Reactant of Route 5
Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.